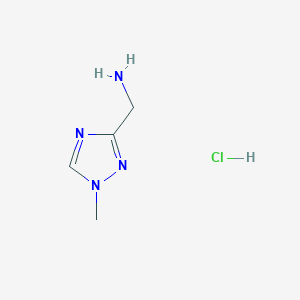

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Descripción general

Descripción

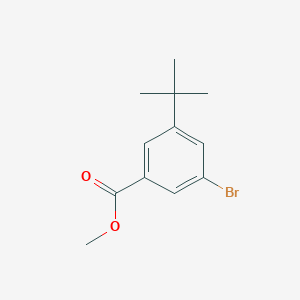

“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 215871-44-6 . It has a molecular weight of 148.59 and its IUPAC name is "(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride" . The compound is stored at a temperature of 4 degrees Celsius and it appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 148.0515740 g/mol . The compound has a topological polar surface area of 56.7 Ų .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing a triazole structure, such as “(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride”, have been found to exhibit antimicrobial properties . For example, 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

Analgesic and Anti-inflammatory Activity

Triazole compounds have been reported to possess analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Anticonvulsant Activity

Triazole derivatives have also been associated with anticonvulsant activity . This suggests that they could be used in the treatment of conditions such as epilepsy.

Antineoplastic and Anticancer Activity

Triazole compounds have shown antineoplastic and anticancer activities . For instance, certain 1H-1,2,3-triazole-4-carboxylic acid derivatives have demonstrated anticancer activity against various cancer cell lines . Another study found that a specific substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells, a breast cancer cell line .

Antimalarial and Antiviral Activity

Triazole compounds have been found to possess antimalarial and antiviral properties . They have shown activity against the replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Agrochemical Applications

Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides.

Material Chemistry Applications

Triazole compounds also have applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.

Pharmaceutical Applications

A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole . This highlights the significant role of triazole compounds in pharmaceutical applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl have been found to interact with copper ions (cu i) in biochemical reactions .

Mode of Action

Related triazolylamine compounds have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Related compounds have been implicated in the azide-acetylene cycloaddition, a key step in the huisgen 1,3-dipolar cycloaddition, which is a widely used method for the synthesis of 1,2,3-triazoles .

Result of Action

Related compounds have been shown to enhance the catalytic effect of cu (i) in the azide-acetylene cycloaddition .

Action Environment

The stability and efficacy of related compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other ions .

Propiedades

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

CAS RN |

215871-44-6 | |

| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)

![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)

![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)